

# 5-Chloroanthranilic Acid: A Comprehensive Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

Cat. No.: B128569

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An In-depth Overview of the Molecular Characteristics, Synthesis, and Applications of a Key Pharmaceutical Intermediate

## Introduction

5-Chloroanthranilic acid, a chlorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.<sup>[1]</sup> Its structural features make it a versatile precursor for the development of drugs targeting a range of therapeutic areas, from cancer to central nervous system disorders. This technical guide provides a detailed overview of the molecular properties, synthesis protocols, and key applications of 5-Chloroanthranilic acid, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

## Molecular Formula and Weight

The chemical formula for 5-Chloroanthranilic acid is C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub>.<sup>[2]</sup> It has a molecular weight of 171.58 g/mol .<sup>[2]</sup>

## Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 5-Chloroanthranilic acid is presented in the table below, offering a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	171.58 g/mol	<a href="#">[2]</a>
CAS Number	635-21-2	<a href="#">[2]</a>
Appearance	White to pale gray solid	
Melting Point	204-206 °C (decomposes)	<a href="#">[3]</a>
Solubility	Slightly soluble in DMSO and Methanol	
pKa	4.57 ± 0.10	<a href="#">[1]</a>
LogP	1.6204	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	63.32 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of 5-Chloroanthranilic acid and its subsequent use in the preparation of high-value pharmaceutical intermediates are outlined below.

### Synthesis of 5-Chloroanthranilic Acid

A common laboratory-scale synthesis of 5-Chloroanthranilic acid involves the chlorination of anthranilic acid.

Materials:

- Anthranilic acid
- Sulfuryl chloride

- Anhydrous ether
- 8% Hydrochloric acid
- Sodium acetate
- Ethanol
- Water

Procedure:

- In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.
- To this solution, add sulfonyl chloride in small portions over a period of 10 minutes.
- Remove the excess sulfonyl chloride and ether by vacuum distillation.
- Reflux the residue with 8% hydrochloric acid at 60-70 °C for 1.5 hours.
- Filter the hot solution.
- Precipitate the 5-Chloroanthranilic acid from the filtrate by adding sodium acetate.
- Wash the precipitate with cold water.
- Recrystallize the pure product from a 1:1 aqueous ethanol solution.

## Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

5-Chloroanthranilic acid is a key starting material for the synthesis of a class of potent and selective p21-activated kinase 4 (PAK4) inhibitors. The general synthetic route is as follows:

### Step 1: Cyclization to form 6-Chloroquinazolin-2,4(1H,3H)-dione

- A mixture of **2-amino-5-chlorobenzoic acid** and urea is heated to form the quinazoline-2,4-dione intermediate.<sup>[4]</sup>

### Step 2: Chlorination

- The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-6-chloroquinazoline.[\[4\]](#)

Further steps involve sequential nucleophilic substitution reactions to introduce the desired amine groups at the C2 and C4 positions, ultimately leading to the final 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[\[4\]](#)

## Synthesis of Diazepam-D5 Intermediate

5-Chloroanthranilic acid can be utilized in the synthesis of a deuterated intermediate for Diazepam (Diazepam-D5), which is often used as an internal standard in analytical studies.

### Step 1: Formation of 6-chloro-2-methyl-4H-benzo[d][5][6]oxazin-4-one

- **2-Amino-5-chlorobenzoic acid** undergoes a cyclization reaction to form the benzoxazinone ring structure.

### Step 2: Grignard Reaction

- The benzoxazinone intermediate is reacted with a deuterated phenyl magnesium bromide. This step introduces the deuterated phenyl group.

### Step 3: Hydrolysis

- The product from the Grignard reaction is hydrolyzed under acidic conditions to yield (2-amino-5-chlorophenyl)(pentadeuterophenyl)methanone. This compound serves as a key intermediate for the synthesis of Diazepam-D5 through subsequent acylation and cyclization reactions.

## Applications in Drug Development

5-Chloroanthranilic acid is a valuable precursor in the synthesis of various therapeutic agents.

## PAK4 Inhibitors for Cancer Therapy

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and metastasis.<sup>[4]</sup> 5-Chloroanthranilic acid is a key starting material for a series of 6-chloroquinazoline-based compounds that have been designed as potent and selective PAK4 inhibitors.<sup>[4]</sup> These inhibitors function by competing with ATP for binding to the kinase domain of PAK4, thereby blocking its downstream signaling.

## Diazepam and its Analogs

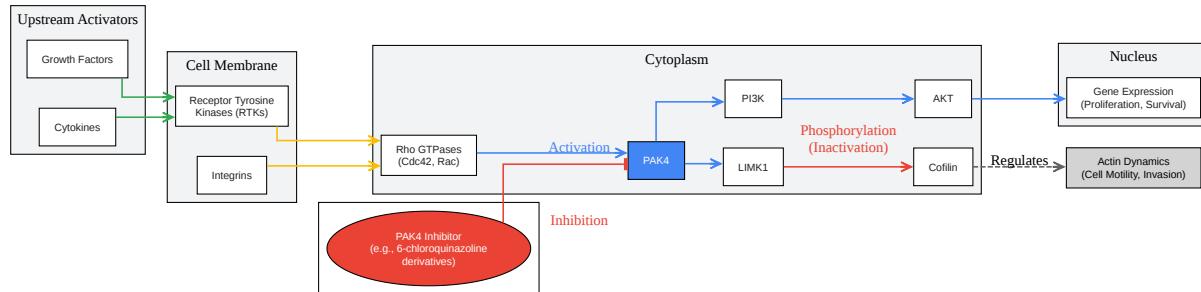
5-Chloroanthranilic acid is a precursor in some synthetic routes to benzodiazepines, a class of drugs that act on the central nervous system and are used to treat anxiety, insomnia, and seizures. Specifically, it can be used to synthesize intermediates for Diazepam.<sup>[5]</sup>

## Disease-Modifying Antirheumatic Drugs (DMARDs)

Several sources indicate that 5-Chloroanthranilic acid is used in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).<sup>[1]</sup> However, specific examples of DMARDs derived from this compound and their detailed synthetic pathways are not extensively documented in readily available literature.

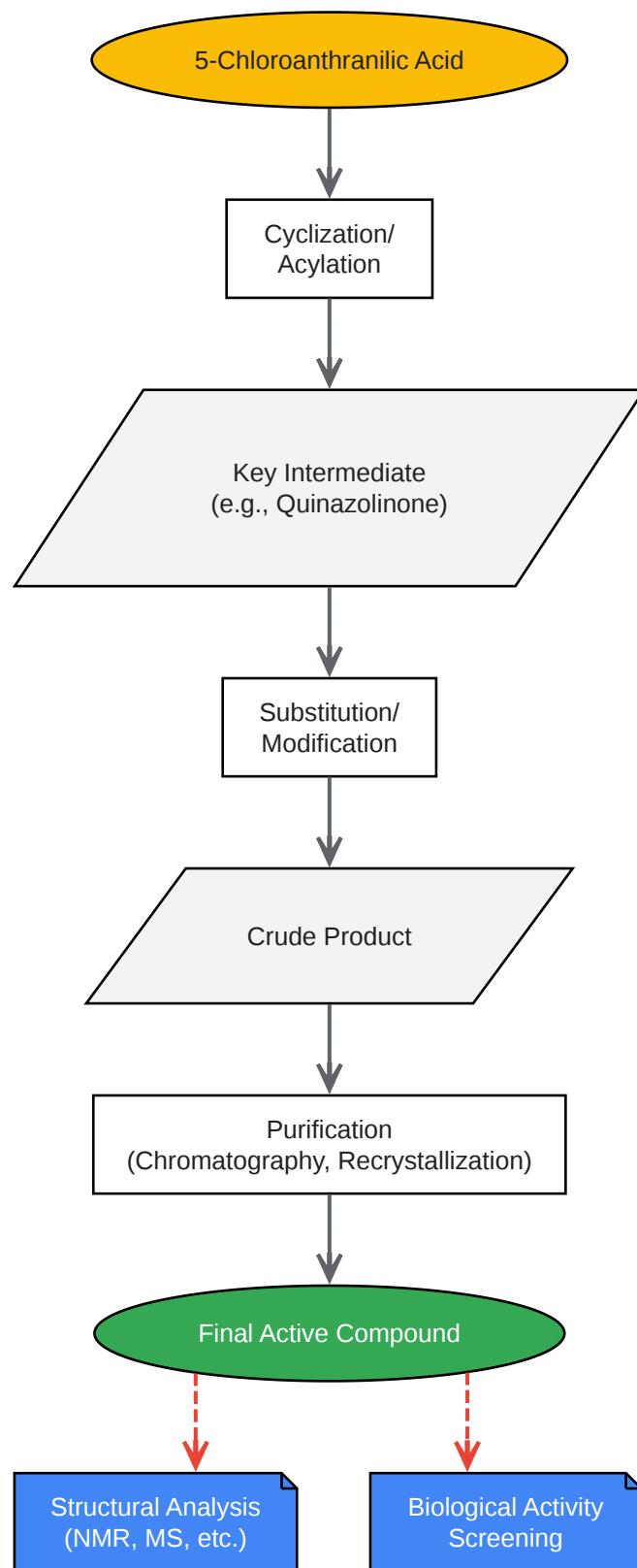
## Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target of drugs derived from 5-Chloroanthranilic acid and a general experimental workflow for their synthesis.



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Caption: Simplified PAK4 signaling pathway and the point of intervention for inhibitors.



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Caption: General experimental workflow for synthesizing pharmaceutical compounds from 5-Chloroanthranilic Acid.

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